molecular formula C30H40N2 B3151300 bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane CAS No. 70895-80-6

bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane

Cat. No. B3151300
CAS RN: 70895-80-6
M. Wt: 428.7 g/mol
InChI Key: KBXXZTIBAVBLPP-UHFFFAOYSA-N
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Description

The compound “bis4-(N,N-diethylamino)-2-methylphenylmethane” is a complex organic molecule. It is related to the class of compounds known as benzophenones . The molecule consists of two 4-(N,N-diethylamino)-2-methylphenyl groups attached to a central methane molecule .


Molecular Structure Analysis

The molecular structure of “bis4-(N,N-diethylamino)-2-methylphenylmethane” is complex due to the presence of multiple aromatic rings and amine groups . The molecule has a molecular weight of 324.4598 .

Scientific Research Applications

Antioxidant Properties

Bis4-(N,N-diethylamino)-2-methylphenylmethane has been identified in studies focusing on antioxidant properties of certain compounds. One study found that a similar compound, Bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, showed potent inhibitory effects on the (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum, indicating its potential as a powerful antioxidant (Sokolove et al., 1986).

Molecular Structure Analysis

Research has also been conducted to understand the molecular structure of similar compounds. For instance, a study analyzed the structure of Bis(2,5-dimethoxy-4-methylphenyl)methane, which could provide insights into the structural properties of bis4-(N,N-diethylamino)-2-methylphenylmethane (Wiedenfeld et al., 2003).

Use in Polymer Research

The compound's application in polymer research has been explored. A study measured hole mobilities in poly(styrene) doped with a similar compound, TPM, which is related to bis4-(N,N-diethylamino)-2-methylphenylmethane. This study indicates its potential use in improving the properties of polymers (Magin et al., 1996).

Interaction with Other Chemicals

Another aspect of research has been the interaction of similar compounds with other chemicals. For example, bis(diethylphosphino)methane, a compound with some structural similarities, has been used as a bridging ligand in complexes of Ir2, Rh2, and IrRh, showcasing its chemical versatility and potential for use in various chemical reactions (Slaney et al., 2012).

Electronic Properties and Application

The electronic properties and potential applications of similar compounds have been explored. One study investigated the electroluminescence efficiency of Ir-based devices using a similar compound, demonstrating its potential in electronic applications (Wang et al., 2005).

Future Directions

The future directions for research on “bis4-(N,N-diethylamino)-2-methylphenylmethane” could include further investigation into its synthesis, chemical reactions, and potential applications. More research is needed to fully understand its properties and potential uses .

Mechanism of Action

Target of Action

It’s known that this compound is used in the field of materials science, particularly in the development of photopolymers .

Mode of Action

The compound acts as a co-initiator in a binary photoinitiating system, enhancing the degree of conversion (DC) of a light-cured resin . It’s involved in the process of hole transport in vapor-deposited films of the compound . The transport occurs by hopping in a manifold of states subject to both energetic (diagonal) and positional (off-diagonal) disorder .

Biochemical Pathways

It’s known that the compound plays a significant role in the photocurrent transients, the role of polymer dynamics on charge transport at temperatures above the glass transition temperature, and the spectroscopy of interfacial hole states .

Result of Action

The addition of bis4-(N,N-diethylamino)-2-methylphenylmethane to a binary photoinitiating system significantly enhances the degree of conversion (DC) values in a light-cured resin for dental 3D printing . This suggests that the compound could potentially become an efficient photoinitiator when combined with a camphorquinone–amine system .

Action Environment

The action of bis4-(N,N-diethylamino)-2-methylphenylmethane is influenced by environmental factors such as light and temperature . The compound’s hole transport properties have been investigated in vapor-deposited films of the compound over a wide range of fields and temperatures, which encompassed the glass transition temperature .

properties

IUPAC Name

4-[[4-(diethylamino)-2-methylphenyl]-(4-methylphenyl)methyl]-N,N-diethyl-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2/c1-8-31(9-2)26-16-18-28(23(6)20-26)30(25-14-12-22(5)13-15-25)29-19-17-27(21-24(29)7)32(10-3)11-4/h12-21,30H,8-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXXZTIBAVBLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(C2=CC=C(C=C2)C)C3=C(C=C(C=C3)N(CC)CC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101338730
Record name Bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101338730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70895-80-6
Record name Bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101338730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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